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Compound of Interest

Compound Name: 1H-Pyrrolo[3,2-b]pyridine 4-oxide

Cat. No.: B1424989 Get Quote

An In-depth Technical Guide to the Molecular Structure and Properties of 1H-Pyrrolo[3,2-
b]pyridine 4-oxide

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1H-Pyrrolo[3,2-b]pyridine 4-
oxide, a heterocyclic compound of significant interest in medicinal chemistry and materials

science. We will delve into its core molecular structure, the influence of the N-oxide moiety,

detailed spectroscopic characterization, and the experimental protocols required for its

synthesis and analysis. This document is intended for researchers, scientists, and drug

development professionals who require a deep, mechanistically-grounded understanding of

this important scaffold.

Core Molecular Architecture and Electronic Profile
1H-Pyrrolo[3,2-b]pyridine, also known as 5-azaindole, is an isomeric form of indole where a

carbon atom at position 5 is replaced by nitrogen. The introduction of an N-oxide group at the

4-position (the pyridine nitrogen) dramatically alters the electronic and chemical properties of

the bicyclic system. This modification is a common strategy in medicinal chemistry to modulate

properties like solubility, metabolic stability, and target engagement.

The core structure consists of a fused pyrrole and pyridine ring. The N-oxide group introduces

a formal positive charge on the nitrogen and a negative charge on the oxygen. This charge

separation has profound effects:
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Electron-Withdrawing Nature: The N-oxide group acts as a strong electron-withdrawing

group, which deactivates the pyridine ring towards electrophilic substitution but activates it

for nucleophilic attack.

Hydrogen Bonding: The oxygen atom is a potent hydrogen bond acceptor, significantly

increasing the molecule's polarity and potential for specific interactions with biological

targets.

Dipole Moment: The N-O bond introduces a strong dipole moment, influencing the

molecule's overall polarity, solubility, and crystal packing.

The resonance structures illustrate how the N-oxide group delocalizes the positive charge and

influences the electron density across the ring system, particularly at the positions ortho and

para to the nitrogen.

Caption: Resonance delocalization in the pyridine N-oxide ring.

Synthesis and Mechanistic Considerations
The most common and reliable method for the preparation of 1H-Pyrrolo[3,2-b]pyridine 4-
oxide is through the direct oxidation of the parent heterocycle, 1H-Pyrrolo[3,2-b]pyridine.

Experimental Protocol: Oxidation with m-CPBA
The choice of oxidant is critical. While various peroxy acids can be used, meta-

chloroperoxybenzoic acid (m-CPBA) is often preferred due to its commercial availability,

relative stability, and high reactivity. The reaction is typically performed in a chlorinated solvent

to ensure solubility of the starting material and oxidant.

Step-by-Step Methodology:

Dissolution: Dissolve 1H-Pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as

dichloromethane (DCM) or chloroform (CHCl₃) at a concentration of approximately 0.1 M.

Cooling: Cool the solution to 0 °C using an ice bath. This is a crucial step to control the

exothermic reaction and prevent over-oxidation or side reactions.
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Oxidant Addition: Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise over 15-30

minutes. The slight excess of m-CPBA ensures complete conversion of the starting material.

The slow addition helps to maintain temperature control.

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room

temperature over several hours (typically 2-4 hours). Progress is monitored by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the

starting material is consumed.

Work-up: Upon completion, the reaction mixture is quenched to destroy excess m-CPBA and

remove the resulting meta-chlorobenzoic acid. This is typically achieved by washing with a

saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate

(Na₂S₂O₃).

Extraction & Purification: The aqueous layer is extracted multiple times with the organic

solvent (e.g., DCM). The combined organic layers are then washed with brine, dried over

anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The

crude product is then purified, most commonly by column chromatography on silica gel.

Caption: Workflow for the synthesis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide.

Spectroscopic and Structural Validation
The identity and purity of the synthesized compound must be rigorously confirmed. This forms

a self-validating system where multiple, independent analytical techniques corroborate the

molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure in solution.

The N-oxide group causes significant changes in the chemical shifts of the protons on the

pyridine ring.

¹H NMR: Protons on the pyridine ring, particularly H2 and H6, experience a notable

downfield shift compared to the parent compound due to the deshielding effect of the N-

oxide. The proton on the pyrrole nitrogen (H1) typically appears as a broad singlet.
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¹³C NMR: The carbon atoms adjacent to the N-oxide (C2 and C6) are also shifted downfield.

Typical Chemical Shifts (δ) in ppm

Position ¹H NMR (DMSO-d₆)

H1 (N-H) ~11.5 (broad s)

H2 ~8.1 (d)

H3 ~6.5 (dd)

H6 ~7.9 (d)

H7 ~7.1 (d)

Data is illustrative and can vary based on solvent and concentration.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 1H-Pyrrolo[3,2-
b]pyridine 4-oxide (C₇H₆N₂O), the expected monoisotopic mass is approximately 134.0480

g/mol . High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental

composition to within a few parts per million (ppm).

Technique Expected Ion m/z (Monoisotopic)

ESI+ [M+H]⁺ 135.0553

ESI- [M-H]⁻ 133.0407

X-ray Crystallography
The definitive, solid-state structure is determined by single-crystal X-ray diffraction. This

technique provides precise bond lengths, bond angles, and information on intermolecular

interactions like hydrogen bonding and π-stacking. Studies have confirmed the planarity of the

bicyclic system. The N-O bond length is typically in the range of 1.25-1.30 Å, which is

intermediate between a single and a double bond, confirming its partial double bond character
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due to resonance. The crystal structure often reveals dimers formed through hydrogen bonding

between the pyrrole N-H group and the N-oxide oxygen atom of an adjacent molecule.

Applications in Drug Discovery
The 1H-pyrrolo[3,2-b]pyridine scaffold and its N-oxide derivative are classified as "privileged

structures" in medicinal chemistry due to their ability to interact with a wide range of biological

targets. The N-oxide modification is particularly useful for:

Kinase Inhibition: The N-oxide can act as a key hydrogen bond acceptor in the hinge region

of many protein kinases. This scaffold is found in inhibitors of kinases such as p38 MAP

kinase and GSK-3.

Improving Pharmacokinetics: The polar N-oxide group can enhance aqueous solubility and

fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a

drug candidate, sometimes reducing metabolic attack on the pyridine ring.

Molecular Properties

Drug Development Outcomes

1H-Pyrrolo[3,2-b]pyridine
4-oxide Scaffold

Enhanced Polarity
Strong H-Bond Acceptor

Altered Electronics

leads to

Improved Solubility
Modulated Metabolism

(Pharmacokinetics)
improves

Kinase Hinge Binding
New Target Interactions

(Pharmacodynamics)

enables
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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